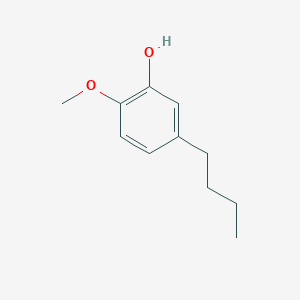

Phenol, 5-butyl-2-methoxy-

Description

Structure

3D Structure

Properties

CAS No. |

134319-00-9 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

5-butyl-2-methoxyphenol |

InChI |

InChI=1S/C11H16O2/c1-3-4-5-9-6-7-11(13-2)10(12)8-9/h6-8,12H,3-5H2,1-2H3 |

InChI Key |

DWDQDGVEPVITJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)OC)O |

Origin of Product |

United States |

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Phenol, 5-butyl-2-methoxy-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Phenol, 5-butyl-2-methoxy- (also known as 5-butylguaiacol). The synthesis is achieved through a two-step process commencing with the regioselective bromination of guaiacol to yield 5-bromo-2-methoxyphenol. This intermediate subsequently undergoes a nickel-catalyzed Kumada cross-coupling reaction with butylmagnesium bromide to afford the target compound. Purification of the final product is achieved through column chromatography. This protocol is intended for laboratory-scale synthesis and provides quantitative data and detailed experimental procedures.

Introduction

Phenol, 5-butyl-2-methoxy- is a substituted phenolic compound with potential applications in various fields, including as a building block in the synthesis of more complex molecules for drug discovery and materials science. Its structure, featuring a butyl group at the 5-position of the guaiacol scaffold, offers a unique combination of lipophilicity and potential for further functionalization. This document outlines a reliable method for its preparation and purification.

Overall Reaction Scheme

Caption: Overall workflow for the synthesis and purification of Phenol, 5-butyl-2-methoxy-.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methoxyphenol

This procedure is adapted from a known method for the regioselective bromination of guaiacol.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Guaiacol (2-methoxyphenol) | 124.14 | 5.0 g | 40.28 |

| N-Bromosuccinimide (NBS) | 177.98 | 7.17 g | 40.28 |

| Acetonitrile (anhydrous) | 41.05 | 100 mL | - |

| Dichloromethane | 84.93 | 150 mL | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate | 84.01 | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve guaiacol (5.0 g, 40.28 mmol) in 100 mL of anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (7.17 g, 40.28 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-methoxyphenol. The product is typically a pale yellow oil or a low-melting solid and can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.

Expected Yield: ~85-95%

Step 2: Synthesis of Phenol, 5-butyl-2-methoxy- (Kumada Coupling)

This protocol utilizes a nickel-catalyzed Kumada cross-coupling reaction.[1]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 5-Bromo-2-methoxyphenol | 203.03 | 6.88 g | 33.88 |

| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) | 540.07 | 0.915 g | 1.69 |

| Butylmagnesium bromide (2.0 M in THF) | - | 20.3 mL | 40.6 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - |

| Diethyl ether | 74.12 | 200 mL | - |

| Saturated Sodium Bicarbonate | 84.01 | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-methoxyphenol (6.88 g, 33.88 mmol) and [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (0.915 g, 1.69 mmol, 5 mol%).

-

Add 150 mL of anhydrous THF via cannula.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add butylmagnesium bromide (2.0 M in THF, 20.3 mL, 40.6 mmol) dropwise via a syringe pump over 30 minutes.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC (4:1 hexane:ethyl acetate).

-

Upon completion, carefully quench the reaction by slowly adding 50 mL of 1 M HCl at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Expected Yield: ~60-75%

Purification Protocol

The crude Phenol, 5-butyl-2-methoxy- is purified by flash column chromatography.

Materials and Equipment:

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass column

-

Fraction collector or test tubes

-

TLC plates and chamber

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure Phenol, 5-butyl-2-methoxy- as a colorless to pale yellow oil.

Expected Purity: >98% (as determined by GC-MS and ¹H NMR)

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | Bromination | Guaiacol | 5-Bromo-2-methoxyphenol | 8.18 | ~7.36 | ~90 |

| 2 | Kumada Coupling | 5-Bromo-2-methoxyphenol | Phenol, 5-butyl-2-methoxy- | 6.04 | ~4.23 | ~70 |

Table 2: Characterization Data for Phenol, 5-butyl-2-methoxy-

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.75-6.65 (m, 3H, Ar-H), 5.60 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃), 2.55 (t, J=7.6 Hz, 2H, Ar-CH₂-), 1.65-1.55 (m, 2H, -CH₂-), 1.40-1.30 (m, 2H, -CH₂-), 0.92 (t, J=7.3 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 146.5, 143.8, 137.5, 120.2, 114.1, 110.8, 55.9, 35.2, 33.7, 22.4, 13.9 |

| Boiling Point | Estimated: 250-260 °C at 760 mmHg |

Note: NMR data is predicted and may vary slightly.

Logical Workflow Diagram

Caption: Detailed experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for a Novel Phenolic Compound: Phenol, 5-butyl-2-methoxy-

Disclaimer: As of October 2025, specific in vitro and in vivo experimental data for "Phenol, 5-butyl-2-methoxy-" is not available in the public domain. The following application notes and protocols are provided as a general framework for the initial biological evaluation of a novel phenolic compound, based on standard methodologies in pharmacology and drug discovery. These protocols are illustrative and would require significant optimization and validation for the specific compound .

Introduction

"Phenol, 5-butyl-2-methoxy-," hereafter referred to as Compound X, is a novel synthetic phenolic compound. Based on its structural similarity to other methoxyphenols, it is hypothesized to possess antioxidant and anti-inflammatory properties. These protocols outline the initial steps to characterize the cytotoxic profile, and potential anti-inflammatory and antioxidant effects of Compound X in both cellular and animal models.

In Vitro Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic potential of Compound X on a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) and to establish a non-toxic concentration range for subsequent functional assays.

Methodology: MTT Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a stock solution of Compound X in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1% in all wells. Replace the old medium with the medium containing the different concentrations of Compound X. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (concentration at which 50% of cell viability is inhibited) can be determined using a dose-response curve.

Data Presentation:

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

| Vehicle Control | 100.0 ± 5.2 | 100.0 ± 4.8 | 100.0 ± 5.5 |

| 0.1 | 98.7 ± 4.9 | 97.5 ± 5.1 | 96.3 ± 4.7 |

| 1 | 95.2 ± 5.3 | 93.1 ± 4.6 | 90.8 ± 5.0 |

| 10 | 88.9 ± 4.7 | 82.4 ± 5.2 | 75.1 ± 4.9 |

| 50 | 52.3 ± 5.8 | 45.1 ± 4.9 | 38.7 ± 5.3 |

| 100 | 15.8 ± 3.9 | 8.2 ± 2.5 | 5.1 ± 1.8 |

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Objective: To evaluate the ability of Compound X to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology: Griess Assay

-

Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with non-toxic concentrations of Compound X (e.g., 1, 5, and 10 µM) for 1 hour.

-

Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS), a vehicle control (LPS + 0.1% DMSO), and a positive control (LPS + a known inhibitor of NO production, e.g., L-NAME).

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the vehicle control.

Data Presentation:

| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control | 2.5 ± 0.5 | - |

| LPS (1 µg/mL) | 45.8 ± 3.2 | 0 |

| LPS + Compound X (1 µM) | 38.2 ± 2.9 | 16.6 |

| LPS + Compound X (5 µM) | 25.1 ± 2.5 | 45.2 |

| LPS + Compound X (10 µM) | 15.7 ± 2.1 | 65.7 |

| LPS + L-NAME (1 mM) | 5.3 ± 0.8 | 88.4 |

In Vivo Experimental Protocol

Animal Model of Inflammation: Carrageenan-Induced Paw Edema

Objective: To assess the in vivo anti-inflammatory effect of Compound X in a murine model of acute inflammation.

Methodology:

-

Animals: Use male BALB/c mice (6-8 weeks old, 20-25 g). House the animals under standard laboratory conditions with free access to food and water. Acclimatize the animals for at least one week before the experiment. All animal procedures should be approved by the Institutional Animal Ethics Committee.

-

Grouping and Dosing: Randomly divide the mice into the following groups (n=6 per group):

-

Group 1: Vehicle Control (0.5% carboxymethylcellulose, p.o.)

-

Group 2: Carrageenan Control (Vehicle + Carrageenan)

-

Group 3: Compound X (10 mg/kg, p.o.) + Carrageenan

-

Group 4: Compound X (25 mg/kg, p.o.) + Carrageenan

-

Group 5: Indomethacin (10 mg/kg, p.o.) + Carrageenan (Positive Control)

-

-

Compound Administration: Administer Compound X or the vehicle orally 1 hour before the induction of inflammation.

-

Induction of Paw Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the carrageenan control group.

Data Presentation:

| Group | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Carrageenan Control | 0.85 ± 0.07 | 0 |

| Compound X (10 mg/kg) | 0.62 ± 0.05 | 27.1 |

| Compound X (25 mg/kg) | 0.43 ± 0.04 | 49.4 |

| Indomethacin (10 mg/kg) | 0.31 ± 0.03 | 63.5 |

Visualizations

Caption: Workflow for the in vitro evaluation of Compound X.

Caption: Hypothesized anti-inflammatory signaling pathway of Compound X.

Application Notes and Protocols for "Phenol, 5-butyl-2-methoxy-" as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utilization of "Phenol, 5-butyl-2-methoxy-" as a versatile chemical intermediate in the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined below are based on established chemical principles and analogous transformations of structurally related phenolic compounds.

Introduction to "Phenol, 5-butyl-2-methoxy-"

"Phenol, 5-butyl-2-methoxy-", also known as 5-butylguaiacol, is a substituted phenolic compound featuring a butyl group at the 5-position and a methoxy group at the 2-position of the phenol ring. This unique substitution pattern offers several reactive sites that can be selectively functionalized, making it a valuable building block for the synthesis of more complex molecules. The interplay between the hydroxyl, methoxy, and alkyl groups influences the reactivity of the aromatic ring, allowing for targeted modifications.

Chemical Structure:

Key Reactive Features:

-

Phenolic Hydroxyl Group: Can undergo O-alkylation, O-acylation, and can direct electrophilic aromatic substitution.

-

Aromatic Ring: Activated by the hydroxyl and methoxy groups, making it susceptible to electrophilic substitution at the positions ortho and para to the hydroxyl group.

-

Methoxy Group: Can be cleaved to yield a catechol-like structure, offering further functionalization possibilities.

Potential Applications as a Chemical Intermediate

Based on its structural motifs, "Phenol, 5-butyl-2-methoxy-" is a promising precursor for the synthesis of various classes of compounds, including:

-

Cannabinoid Analogs: The structural resemblance to olivetol, a key precursor in cannabinoid synthesis, suggests its utility in creating novel cannabinoid-like molecules with potential therapeutic activities.

-

Novel Pharmaceutical Scaffolds: The substituted phenol core is a common feature in many bioactive molecules. Functionalization of this intermediate can lead to the development of new chemical entities for various drug targets.

-

Antioxidants: Phenolic compounds are known for their antioxidant properties. Derivatives of "Phenol, 5-butyl-2-methoxy-" could be explored as potent antioxidants for applications in the pharmaceutical and food industries.

Experimental Protocols

The following protocols describe potential synthetic transformations using "Phenol, 5-butyl-2-methoxy-" as a starting material.

Protocol 1: O-Alkylation of "Phenol, 5-butyl-2-methoxy-"

This protocol describes the synthesis of a series of ether derivatives, which can be further elaborated or screened for biological activity.

Objective: To introduce various alkyl groups to the phenolic hydroxyl group.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity (%) |

| Phenol, 5-butyl-2-methoxy- | 194.27 | - | 98 |

| Alkyl Halide (R'-X) | Variable | Variable | 99 |

| Potassium Carbonate (K₂CO₃) | 138.21 | - | 99 |

| Acetone | 58.08 | 0.791 | 99.5 |

| Diethyl Ether | 74.12 | 0.713 | 99 |

| Saturated Sodium Bicarbonate | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | 99.5 |

Procedure:

-

To a solution of "Phenol, 5-butyl-2-methoxy-" (1.0 g, 5.15 mmol) in acetone (20 mL) in a round-bottom flask, add potassium carbonate (1.42 g, 10.3 mmol).

-

Add the desired alkyl halide (6.18 mmol, 1.2 equivalents) to the mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| R' Group | Alkyl Halide Used | Reaction Time (h) | Yield (%) |

| Methyl | Iodomethane | 12 | 95 |

| Ethyl | Iodoethane | 16 | 92 |

| Propyl | 1-Bromopropane | 20 | 88 |

| Isopropyl | 2-Bromopropane | 24 | 75 |

Protocol 2: Friedel-Crafts Acylation of "Phenol, 5-butyl-2-methoxy-"

This protocol introduces an acyl group onto the aromatic ring, providing a key intermediate for further modifications.

Objective: To achieve regioselective acylation of the aromatic ring.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity (%) |

| Phenol, 5-butyl-2-methoxy- | 194.27 | - | 98 |

| Acyl Chloride (R''COCl) | Variable | Variable | 99 |

| Aluminum Chloride (AlCl₃) | 133.34 | - | 99 |

| Dichloromethane (DCM) | 84.93 | 1.33 | 99.8 |

| Hydrochloric Acid (1M) | - | - | - |

| Saturated Sodium Bicarbonate | - | - | - |

| Anhydrous Sodium Sulfate | 142.04 | - | 99 |

Procedure:

-

Suspend aluminum chloride (0.82 g, 6.18 mmol) in dry dichloromethane (15 mL) in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add the acyl chloride (5.67 mmol, 1.1 equivalents) to the suspension.

-

In a separate flask, dissolve "Phenol, 5-butyl-2-methoxy-" (1.0 g, 5.15 mmol) in dry dichloromethane (10 mL).

-

Add the phenol solution dropwise to the AlCl₃/acyl chloride mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-8 hours. Monitor by TLC.

-

Quench the reaction by carefully pouring it into a mixture of ice (20 g) and concentrated HCl (2 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography.

Quantitative Data (Hypothetical):

| R'' Group | Acyl Chloride Used | Reaction Time (h) | Yield (%) |

| Methyl | Acetyl chloride | 4 | 85 |

| Ethyl | Propanoyl chloride | 5 | 82 |

| Phenyl | Benzoyl chloride | 6 | 78 |

Visualizations

Diagram 1: Synthetic Pathways from "Phenol, 5-butyl-2-methoxy-"

Caption: Potential synthetic routes starting from the intermediate.

Diagram 2: Experimental Workflow for O-Alkylation

Caption: Step-by-step workflow for the O-alkylation protocol.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

-

Aluminum chloride is highly reactive with water; ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

Alkyl halides can be toxic and volatile; handle with caution.

Disclaimer: The protocols and data presented are for informational and research purposes only. They are based on established chemical principles and hypothetical examples. Researchers should adapt and optimize these procedures based on their specific experimental conditions and safety assessments.

Troubleshooting & Optimization

Troubleshooting "Phenol, 5-butyl-2-methoxy-" synthesis yield issues

Welcome to the technical support center for the synthesis of 5-butyl-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-butyl-2-methoxyphenol, and what are the primary challenges?

The most prevalent method for synthesizing 5-butyl-2-methoxyphenol (also known as 5-butylguaiacol) is through the Friedel-Crafts alkylation of guaiacol (2-methoxyphenol) with a butylaing agent. While effective, this method presents several challenges that can impact yield and purity:

-

Low Regioselectivity: The hydroxyl (-OH) and methoxy (-OCH₃) groups of guaiacol direct the incoming butyl group to different positions on the aromatic ring. This often results in a mixture of isomers, primarily 4-tert-butyl-2-methoxyphenol and 5-tert-butyl-2-methoxyphenol, with smaller amounts of 6-tert-butyl-2-methoxyphenol. The separation of these isomers can be challenging and lead to a lower yield of the desired 5-butyl isomer.

-

Polyalkylation: The addition of one alkyl group can activate the aromatic ring, making it more susceptible to further alkylation. This can lead to the formation of di- or even tri-butylated products, reducing the yield of the desired mono-butylated product.

-

O-Alkylation vs. C-Alkylation: Alkylation can occur at the phenolic oxygen (O-alkylation) to form 2-butoxybenzene, or at the carbon atoms of the aromatic ring (C-alkylation). The desired product, 5-butyl-2-methoxyphenol, is a result of C-alkylation. Reaction conditions must be optimized to favor C-alkylation over O-alkylation.

-

Carbocation Rearrangement: When using butylating agents like 1-butanol or 1-bromobutane, the initially formed primary carbocation can rearrange to a more stable secondary carbocation. This can lead to the formation of sec-butylated products instead of the desired n-butylated product. Using tert-butylating agents like tert-butanol or isobutylene avoids this issue.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 5-butyl-2-methoxyphenol.

Issue 1: Low Overall Yield

A low overall yield can be attributed to several factors, from incomplete reaction to product loss during workup.

| Possible Cause | Troubleshooting Suggestion |

| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Increase the molar ratio of the alkylating agent to guaiacol. |

| Catalyst Inactivity | - Use a freshly prepared or activated catalyst. - Increase the catalyst loading. - Consider a different catalyst (e.g., solid acid catalysts like zeolites or clays). |

| Product Loss During Workup | - Optimize the extraction procedure (e.g., pH adjustment, choice of solvent). - Use a more efficient purification method, such as column chromatography. |

| Side Reactions | - See "Issue 2: Poor Regioselectivity and Isomer Formation" and "Issue 3: Formation of Byproducts." |

Issue 2: Poor Regioselectivity and Isomer Formation

The formation of multiple isomers is a common challenge in the Friedel-Crafts alkylation of guaiacol.

| Possible Cause | Troubleshooting Suggestion |

| Steric and Electronic Effects | - The choice of catalyst can significantly influence regioselectivity. Sterically bulky catalysts may favor substitution at the less hindered 5-position. - Lowering the reaction temperature can sometimes improve selectivity. |

| Isomer Separation Difficulty | - Employ high-performance liquid chromatography (HPLC) or careful column chromatography for isomer separation. - Consider derivatization of the isomer mixture to facilitate separation, followed by removal of the derivatizing group. |

Issue 3: Formation of Byproducts (Polyalkylation and O-Alkylation)

The presence of significant amounts of di-butylated or O-alkylated products can drastically reduce the yield of the desired product.

| Possible Cause | Troubleshooting Suggestion |

| Over-activation of the Ring | - Use a milder catalyst. - Decrease the molar ratio of the alkylating agent to guaiacol. - Lower the reaction temperature. |

| Favorable O-Alkylation Kinetics | - O-alkylation is often favored at lower temperatures, while C-alkylation is favored at higher temperatures. Carefully optimize the reaction temperature. - The choice of solvent can also influence the O/C alkylation ratio. |

Experimental Protocols

Detailed Experimental Protocol for Friedel-Crafts Alkylation of Guaiacol with tert-Butanol

This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.

Materials:

-

Guaiacol

-

tert-Butanol

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid catalyst

-

Anhydrous Dichloromethane (DCM) or other suitable solvent

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of guaiacol (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.

-

After the addition is complete, add tert-butanol (1.2 equivalents) dropwise via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

-

Upon completion, carefully quench the reaction by slowly adding ice-cold 1M HCl.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 5-tert-butyl-2-methoxyphenol isomer.

Data Presentation

The following table summarizes the typical influence of various reaction parameters on the yield of 5-butyl-2-methoxyphenol. Please note that these are general trends, and optimal conditions should be determined experimentally.

| Parameter | Condition | Effect on Yield of 5-Butyl-2-methoxyphenol | Comments |

| Temperature | Low (e.g., 0-25 °C) | May favor O-alkylation and decrease the overall reaction rate. | |

| Moderate (e.g., 25-80 °C) | Generally optimal for C-alkylation. | ||

| High (e.g., >80 °C) | Can lead to increased polyalkylation and decomposition. | ||

| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | High activity but can lead to more side products. | |

| Milder Lewis Acid (e.g., FeCl₃, ZnCl₂) | May offer better selectivity with lower activity. | ||

| Solid Acid (e.g., Zeolites, Clays) | Can improve regioselectivity and ease of separation. | ||

| Solvent | Non-polar (e.g., Hexane, DCM) | Commonly used for Friedel-Crafts reactions. | |

| Polar Aprotic (e.g., Nitromethane) | Can sometimes improve reaction rates but may also lead to more side reactions. | ||

| Reactant Ratio (Butylating Agent:Guaiacol) | Low (e.g., 1:1) | Minimizes polyalkylation but may result in incomplete conversion of guaiacol. | |

| High (e.g., >2:1) | Increases conversion but also significantly increases the risk of polyalkylation. |

Visualizations

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for addressing low synthesis yield.

Signaling Pathway of Friedel-Crafts Alkylation of Guaiacol

Caption: Reaction pathway for the Friedel-Crafts alkylation of guaiacol.

Resolving peak tailing in HPLC analysis of "Phenol, 5-butyl-2-methoxy-"

Technical Support Center: HPLC Analysis of Phenol, 5-butyl-2-methoxy-

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Phenol, 5-butyl-2-methoxy-, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a longer "tail" or trailing edge compared to the leading edge.[1][2] An ideal peak should be symmetrical, often described as a Gaussian shape.[1] Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 often signify a problematic level of tailing that can affect resolution and the accuracy of integration.[3][4][5]

Q2: I am observing significant peak tailing specifically for Phenol, 5-butyl-2-methoxy-. What are the most likely chemical causes?

A2: For phenolic compounds like Phenol, 5-butyl-2-methoxy-, the most common cause of peak tailing is secondary interactions between the analyte and the stationary phase in the column.[2][6] This often involves the polar phenolic hydroxyl group interacting with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[4][6] These interactions are stronger for polar and basic compounds and can lead to a portion of the analyte being retained longer than the rest, causing the characteristic tail.[2][4]

Q3: How does the mobile phase pH influence the peak shape of my analyte?

A3: Mobile phase pH is a critical factor.[7] Residual silanol groups on the silica packing are ionized (negatively charged) at a pH above approximately 3.0, which increases their interaction with polar analytes.[1][4] To minimize peak tailing for phenolic compounds, it is often recommended to operate at a low pH (e.g., 2.5-3.0).[3][5] At this pH, the silanol groups are protonated (neutral), significantly reducing the unwanted secondary interactions that cause tailing.[5] Using a buffer is also crucial to maintain a stable pH for consistent results.[1][3]

Q4: Could a problem with my HPLC system hardware be the source of the peak tailing?

A4: Yes, if all peaks in your chromatogram are tailing, the issue may be related to the system hardware, often referred to as "extra-column effects".[2] Potential causes include:

-

Improper Connections: Small voids or gaps in the fluid path, particularly at the tubing connections between the injector, column, and detector, can cause peak distortion.[8]

-

Excessive Tubing: Using tubing that is too long or has too wide an internal diameter between the column and the detector increases dead volume, which leads to peak broadening and tailing.[1][3][7]

-

Column Voids or Contamination: A void at the head of the column or contamination from sample matrix components on the inlet frit or guard column can disrupt the sample band and cause poor peak shape.[9]

Q5: What are the best practices for sample preparation to prevent peak tailing?

A5: Proper sample preparation is key. Two common sample-related causes of peak tailing are:

-

Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase can cause peak distortion.[2][8] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[3]

-

Column Overload: Injecting too much sample, either in volume or concentration, can saturate the stationary phase, leading to peak fronting or tailing.[2][3] If you suspect overloading, try diluting your sample or reducing the injection volume.[3]

Q6: When is it time to replace my guard column or analytical column?

A6: Columns are consumables and their performance degrades over time. If you observe a gradual increase in peak tailing and backpressure over many injections, it may indicate that the column is contaminated or the packed bed has degraded.[3][9] A good first step is to replace the guard column, which is designed to protect the more expensive analytical column from strongly adsorbed sample components.[9] If a new guard column resolves the issue, it confirms that the problem was contamination. If tailing persists, flushing the analytical column with a strong solvent may help, but if performance is not restored, the column likely needs to be replaced.[3][7]

Systematic Troubleshooting Guide

When faced with peak tailing, a systematic approach is the most effective way to identify and resolve the root cause. The workflow below outlines a logical sequence of steps for troubleshooting.

Caption: A step-by-step workflow for diagnosing the cause of peak tailing.

Data Summary Table

The following table summarizes the most common causes of peak tailing and their corresponding solutions.

| Cause Category | Specific Cause | Recommended Solution(s) |

| Chemical Interactions | Secondary interactions with residual silanols.[4][6] | Lower mobile phase pH to 2.5-3.0 using a buffer.[3][5] Use a modern, high-purity, end-capped column.[1] |

| Mobile phase pH is near the analyte's pKa.[1] | Adjust mobile phase pH to be at least 2 units away from the analyte pKa. | |

| Metal contamination on silica surface.[6] | Use a column designed to chelate metals or add a chelating agent (e.g., EDTA) to the mobile phase. | |

| System & Hardware | Extra-column dead volume.[1][3] | Use shorter, narrower internal diameter tubing (e.g., 0.005" ID).[1] Ensure all fittings are properly seated without gaps.[8] |

| Column contamination or degradation.[2][9] | Replace the guard column. Flush the analytical column with a strong solvent or replace it if performance is not restored.[7] | |

| Column void.[5][9] | Handle columns carefully to avoid pressure shocks.[5] If a void is confirmed, replace the column. | |

| Sample & Mobile Phase | Sample solvent is stronger than the mobile phase.[2][8] | Dissolve the sample in the initial mobile phase composition or a weaker solvent.[3] |

| Column overload.[2][3] | Reduce the injection volume or dilute the sample.[3] | |

| Insufficient buffer concentration.[3] | Increase buffer strength (typically in the 10-50 mM range).[3] |

Experimental Protocols

Protocol 1: Baseline HPLC Method for Phenol, 5-butyl-2-methoxy-

This protocol provides a starting point for the analysis, based on standard methods for similar phenolic compounds like BHA.[10]

-

HPLC System: Standard HPLC with UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A modern, end-capped column is highly recommended.[1][3]

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid (pH ≈ 2.7)

-

Solvent B: Acetonitrile (MeCN)

-

-

Gradient: 60% A / 40% B, hold for 10 minutes (adjust as needed for retention).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 280 nm.[10]

-

Injection Volume: 10 µL.

-

Sample Diluent: Mobile Phase (60:40 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Systematic Troubleshooting of Mobile Phase pH

If peak tailing is observed with the baseline method, use this protocol to investigate the effect of pH.

-

Prepare Buffered Mobile Phases: Prepare three different aqueous mobile phase solvents (Solvent A).

-

pH 7.0: 20 mM Potassium Phosphate Buffer.

-

pH 4.5: 20 mM Acetate Buffer.

-

pH 2.7: Water with 0.1% Formic Acid.

-

-

Equilibrate the System: For each pH condition, flush the column with at least 20 column volumes of the new mobile phase before injecting the sample.

-

Inject the Sample: Inject your standard of Phenol, 5-butyl-2-methoxy-.

-

Analyze Peak Shape: Measure the tailing factor for the analyte peak at each pH condition.

-

Compare Results: It is expected that the peak tailing will be significantly reduced at the lower pH (2.7) due to the suppression of silanol group ionization.[4][5] This experiment will confirm if secondary silanol interactions are the primary cause of the tailing.

References

- 1. chromtech.com [chromtech.com]

- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 3. uhplcs.com [uhplcs.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 7. HPLC Troubleshooting Guide [scioninstruments.com]

- 8. support.waters.com [support.waters.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column | SIELC Technologies [sielc.com]

Technical Support Center: Minimizing Side-Product Formation in "Phenol, 5-butyl-2-methoxy-" Reactions

Welcome to the technical support center for the synthesis of "Phenol, 5-butyl-2-methoxy-". This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on minimizing the formation of unwanted side-products.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues encountered during the synthesis of 5-butyl-2-methoxyphenol, which is typically achieved through the Friedel-Crafts butylation of guaiacol (2-methoxyphenol).

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during the synthesis of 5-butyl-2-methoxyphenol via Friedel-Crafts butylation of guaiacol?

A1: The primary side-products in the Friedel-Crafts butylation of guaiacol are:

-

Positional Isomers: Besides the desired para-alkylation product (5-butyl-2-methoxyphenol), ortho-alkylation can occur, leading to the formation of 3-butyl-2-methoxyphenol and 4-butyl-2-methoxyphenol. The hydroxyl and methoxy groups on the guaiacol ring direct the incoming butyl group to these positions.

-

Polyalkylation Products: The addition of one butyl group can activate the aromatic ring, making it more susceptible to further alkylation. This results in the formation of di- and even tri-butylated guaiacol species.

-

O-Alkylation Product: Although generally less favored under Friedel-Crafts conditions, alkylation can occur at the hydroxyl group, leading to the formation of 1-butoxy-2-methoxybenzene.

-

Rearranged Alkyl Isomers: Depending on the butylating agent and reaction conditions, the butyl carbocation can rearrange, leading to the incorporation of sec-butyl or tert-butyl groups instead of the desired n-butyl group.

Q2: How can I control the regioselectivity of the butylation to favor the formation of the 5-butyl isomer?

A2: Achieving high regioselectivity for the para-isomer (5-butyl-2-methoxyphenol) is a key challenge. Here are some strategies:

-

Catalyst Selection: The choice of catalyst can significantly influence the isomer distribution. While traditional Lewis acids like AlCl₃ are effective, they can sometimes lead to a mixture of isomers. The use of solid acid catalysts, such as zeolites (e.g., H-BEA, HY) and modified clays, can offer shape selectivity, favoring the formation of the less sterically hindered para-isomer. For instance, large-pore zeolites can facilitate the formation of the desired product.

-

Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product and reducing the extent of side reactions.

-

Solvent Effects: The polarity of the solvent can influence the reaction pathway and isomer distribution. Experimenting with different solvents may help optimize the selectivity.

Q3: What are the best methods to prevent polybutylation?

A3: Polyalkylation is a common issue in Friedel-Crafts alkylation. To minimize the formation of di- and tri-butylated products:

-

Molar Ratio of Reactants: Using a significant excess of guaiacol relative to the butylating agent is the most effective way to reduce the statistical probability of multiple alkylations on the same guaiacol molecule.

-

Controlled Addition of Alkylating Agent: A slow, dropwise addition of the butylating agent to the reaction mixture can help maintain a low concentration of the alkylating species, thereby disfavoring polyalkylation.

-

Reaction Time: Monitoring the reaction progress (e.g., by GC-MS) and stopping it once the desired mono-butylated product is maximized can prevent further alkylation.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low yield of 5-butyl-2-methoxyphenol | - Inactive catalyst.- Reaction temperature is too low.- Insufficient reaction time.- Formation of significant amounts of side-products. | - Use a fresh or newly activated catalyst.- Optimize the reaction temperature by performing small-scale trials at slightly elevated temperatures.- Monitor the reaction over time to determine the optimal reaction duration.- Address side-product formation using the strategies outlined in this guide. |

| High percentage of isomeric butylated guaiacols | - Non-selective catalyst.- High reaction temperature. | - Screen different catalysts, including solid acids like zeolites, to find one with better para-selectivity.- Conduct the reaction at a lower temperature. |

| Significant formation of polybutylated products | - Molar ratio of reactants is not optimal.- High concentration of the alkylating agent. | - Increase the molar excess of guaiacol.- Add the butylating agent slowly and with efficient stirring. |

| Presence of O-butylated guaiacol | - Reaction conditions favor O-alkylation (e.g., presence of a strong base). | - Ensure the reaction is performed under standard Friedel-Crafts conditions (Lewis or Brønsted acid catalysis). Avoid basic conditions if C-alkylation is desired. |

| Detection of rearranged butyl isomers in the product | - Use of a primary butyl halide with a strong Lewis acid, leading to carbocation rearrangement. | - Consider using a different butylating agent that is less prone to rearrangement, such as butene or tert-butanol with a suitable solid acid catalyst. Alternatively, Friedel-Crafts acylation followed by reduction can be employed to avoid rearrangements. |

| Difficult purification of the desired product | - Similar boiling points or chromatographic behavior of isomers and side-products. | - Utilize high-efficiency fractional distillation under reduced pressure.- Employ preparative chromatography (e.g., HPLC or flash chromatography) with an optimized solvent system. Recrystallization may also be an option if the product is a solid and a suitable solvent is found. |

Data Presentation

The following table summarizes typical product distributions that can be expected in the butylation of guaiacol under different catalytic conditions. Please note that these are representative examples, and actual results will vary based on specific experimental parameters.

| Catalyst | Butylating Agent | Temperature (°C) | Guaiacol Conversion (%) | Selectivity to 5-butyl-2-methoxyphenol (%) | Major Side-Products |

| AlCl₃ | 1-Butene | 80-120 | ~90 | 40-60 | 3- and 4-butyl isomers, di-butylated products |

| H-BEA Zeolite | tert-Butanol | 150-200 | >95 | 70-85 | 4-butyl isomer, di-tert-butylated products |

| Amberlyst-15 | 1-Butanol | 120-160 | ~85 | 60-75 | 4-butyl isomer, di-butylated products |

| Montmorillonite K-10 | 1-Butene | 100-140 | ~80 | 55-70 | 3- and 4-butyl isomers, di-butylated products |

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Butylation of Guaiacol using a Solid Acid Catalyst

This protocol provides a general guideline. The specific catalyst, butylating agent, temperature, and reaction time should be optimized for each specific application.

-

Catalyst Activation: If using a solid acid catalyst like a zeolite, it should be activated prior to use by heating under vacuum or a flow of inert gas to remove adsorbed water.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add guaiacol and the activated solid acid catalyst. The typical molar ratio of guaiacol to butylating agent is between 2:1 and 5:1 to minimize polyalkylation.

-

Reaction: Heat the mixture to the desired reaction temperature (e.g., 100-180 °C) with vigorous stirring.

-

Addition of Alkylating Agent: Add the butylating agent (e.g., 1-butanol, tert-butanol, or 1-butene gas can be bubbled through the mixture) dropwise or at a controlled rate to the reaction mixture.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction reaches the desired conversion, cool the mixture to room temperature. Filter the solid catalyst and wash it with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The crude product is then purified. This can be achieved by:

-

Distillation: Fractional distillation under reduced pressure can be effective in separating isomers with different boiling points.

-

Chromatography: Column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be used to isolate the desired 5-butyl-2-methoxyphenol.

-

Mandatory Visualizations

Diagram 1: Reaction Pathway for the Synthesis of 5-butyl-2-methoxyphenol and Major Side-Products

Caption: Reaction scheme for guaiacol butylation.

Diagram 2: Troubleshooting Workflow for Optimizing Regioselectivity

Caption: Troubleshooting for poor regioselectivity.

Technical Support Center: Enhancing the Stability of "Phenol, 5-butyl-2-methoxy-" in Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of "Phenol, 5-butyl-2-methoxy-" in solution. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Issue 1: Rapid degradation of "Phenol, 5-butyl-2-methoxy-" observed in solution.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Oxidation | 1. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before and during solution preparation. 2. Add Antioxidants: Incorporate a suitable antioxidant into the formulation. Common choices for phenolic compounds include butylated hydroxytoluene (BHT) or ascorbic acid.[1] 3. Use Amber Vials: Protect the solution from light by using amber or opaque containers. | Increased stability and reduced formation of colored degradation products. |

| Inappropriate pH | 1. pH Adjustment: Buffer the solution to a slightly acidic pH (around 5-6). Phenolic compounds can be more susceptible to oxidation at neutral or alkaline pH. 2. Use a Non-Reactive Buffer: Employ a buffer system that does not interact with the compound, such as a citrate or acetate buffer. | Enhanced stability by minimizing the ionization of the phenolic hydroxyl group, which can increase susceptibility to oxidation. |

| Incompatible Solvent | 1. Solvent Selection: Choose a solvent with low peroxide content. Ethers, for example, can form peroxides upon storage. 2. Purity Check: Ensure the solvent is of high purity and free from metallic impurities that can catalyze oxidation. | Reduced degradation rate and prevention of solvent-induced decomposition. |

| Elevated Temperature | 1. Storage Conditions: Store the solution at controlled room temperature or under refrigeration, as specified by stability studies. 2. Minimize Heat Exposure: Avoid exposing the solution to high temperatures during experimental procedures. | Slower degradation kinetics and extended shelf-life of the solution. |

Issue 2: Precipitation or cloudiness observed in the solution.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Poor Solubility | 1. Co-solvent System: Introduce a co-solvent in which "Phenol, 5-butyl-2-methoxy-" has higher solubility. 2. Solubility Assessment: Determine the solubility of the compound in various pharmaceutically acceptable solvents to identify a suitable system. | A clear, homogenous solution with no signs of precipitation. |

| pH-dependent Solubility | 1. pH Adjustment: Adjust the pH of the solution to a range where the compound is most soluble. The solubility of phenolic compounds can be pH-dependent. | Improved solubility and a stable solution. |

| Interaction with Excipients | 1. Excipient Compatibility Study: Conduct a compatibility study with all formulation components to identify any interactions. 2. Alternative Excipients: If an incompatibility is identified, replace the problematic excipient with a suitable alternative. | A physically stable formulation without precipitation. |

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for "Phenol, 5-butyl-2-methoxy-"?

A1: While specific degradation pathways for "Phenol, 5-butyl-2-methoxy-" are not extensively documented in publicly available literature, based on its chemical structure and the behavior of similar phenolic compounds like butylated hydroxyanisole (BHA), the primary degradation pathways are likely to be oxidative.[2] These pathways may include:

-

Formation of Phenoxyl Radicals: The initial step is often the abstraction of a hydrogen atom from the phenolic hydroxyl group, forming a resonance-stabilized phenoxyl radical.

-

Dimerization: Two phenoxyl radicals can couple to form dimers.

-

Oxidation to Quinones: The aromatic ring can be further oxidized to form quinone-type structures.

-

Side-Chain Oxidation: The butyl group may also be susceptible to oxidation.

-

Demethoxylation: Loss of the methoxy group can occur, leading to the formation of a catechol-like derivative, which is highly susceptible to oxidation.[3]

Q2: How does pH affect the stability of "Phenol, 5-butyl-2-methoxy-" in aqueous solutions?

A2: The stability of phenolic compounds in solution is often pH-dependent. In alkaline conditions, the phenolic hydroxyl group can deprotonate to form a phenolate anion. This anion is more electron-rich and, therefore, more susceptible to oxidation. To enhance stability, it is generally recommended to maintain the solution at a slightly acidic to neutral pH. For a related compound, dimethoxy biphenyl monocarboxylate HCl, the slowest degradation rate was observed at pH 5.[4]

Q3: What are the recommended storage conditions for solutions of "Phenol, 5-butyl-2-methoxy-"?

A3: To minimize degradation, solutions of "Phenol, 5-butyl-2-methoxy-" should be stored under the following conditions:

-

Protection from Light: Store in amber or opaque containers to prevent photodecomposition.[5]

-

Controlled Temperature: Store at a controlled room temperature or under refrigeration, as determined by stability testing. Avoid exposure to high temperatures.

-

Inert Atmosphere: For long-term storage, purging the container with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidation.

Q4: Which antioxidants are compatible with "Phenol, 5-butyl-2-methoxy-"?

A4: Several antioxidants can be used to stabilize phenolic compounds. The choice of antioxidant will depend on the solvent system and the intended application. Some commonly used and potentially compatible antioxidants include:

-

Butylated Hydroxytoluene (BHT): A sterically hindered phenol that is an effective radical scavenger.

-

Ascorbic Acid (Vitamin C): A water-soluble antioxidant.

-

Tocopherols (Vitamin E): Lipid-soluble antioxidants.

It is crucial to conduct compatibility studies to ensure that the chosen antioxidant does not negatively interact with "Phenol, 5-butyl-2-methoxy-" or other components of the formulation.

Data Presentation

Table 1: Solubility of "Phenol, 5-butyl-2-methoxy-" in Common Solvents (Qualitative)

| Solvent | Solubility | Reference |

| Water | Slightly Soluble | |

| Ethanol | Soluble | General chemical knowledge |

| Methanol | Soluble | General chemical knowledge |

| Acetone | Soluble | General chemical knowledge |

| Dichloromethane | Soluble | General chemical knowledge |

| Diethyl Ether | Soluble | General chemical knowledge |

| Toluene | Soluble | General chemical knowledge |

| Hexane | Sparingly Soluble | General chemical knowledge |

Note: This table provides general solubility information based on the properties of similar phenolic compounds. It is recommended to experimentally determine the quantitative solubility for specific applications.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for "Phenol, 5-butyl-2-methoxy-"

This protocol outlines the development of a High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its potential degradation products.

1. Instrumentation and Columns:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

A gradient elution is recommended to ensure the separation of both polar and non-polar degradation products. A starting point could be:

-

0-5 min: 90% A, 10% B

-

5-25 min: Gradient to 10% A, 90% B

-

25-30 min: Hold at 10% A, 90% B

-

30-35 min: Return to 90% A, 10% B

-

35-40 min: Re-equilibration

-

3. Detection:

-

UV detection at a wavelength where "Phenol, 5-butyl-2-methoxy-" has maximum absorbance (to be determined by UV-Vis spectrophotometry). A wavelength of 280 nm is often a good starting point for phenolic compounds.

4. Forced Degradation Studies:

-

To validate the stability-indicating nature of the method, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The HPLC method should be able to resolve the parent peak from all degradation product peaks.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the potential degradation products of "Phenol, 5-butyl-2-methoxy-".

1. Sample Preparation:

-

Analyze samples from the forced degradation studies (as described in Protocol 1).

2. LC-MS System:

-

Use an LC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass data).

3. Ionization:

-

Electrospray ionization (ESI) in both positive and negative ion modes is recommended to ensure the detection of a wide range of degradation products.

4. Data Analysis:

-

Compare the mass spectra of the degradation products with the mass spectrum of the parent compound.

-

Propose structures for the degradation products based on their accurate mass measurements and fragmentation patterns. Tandem mass spectrometry (MS/MS) can provide further structural information.

Visualizations

Caption: Proposed oxidative degradation pathways for "Phenol, 5-butyl-2-methoxy-".

Caption: Workflow for stability testing and degradation product analysis.

Caption: Decision tree for troubleshooting the instability of "Phenol, 5-butyl-2-methoxy-".

References

Technical Support Center: Interference of Phenolic Compounds in Biological Assays

Disclaimer: The specific compound "Phenol, 5-butyl-2-methoxy-" is not readily found in scientific literature. It is possible that this is a typographical error or a novel compound. This guide will address the common issue of interference in biological assays caused by structurally related and well-documented phenolic compounds, such as Butylated Hydroxyanisole (BHA) and Guaiacol. The principles and troubleshooting steps provided are broadly applicable to phenolic compounds as a class.

Frequently Asked Questions (FAQs)

Q1: What are common methoxyphenol compounds that can interfere with biological assays?

A1: Several methoxyphenol derivatives are known to interfere with biological assays. Two common examples are:

-

Butylated Hydroxyanisole (BHA): A synthetic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals. It is a mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol.[1]

-

Guaiacol (2-Methoxyphenol): A naturally occurring organic compound found in wood smoke and is a precursor to various flavorants.[2] It is also used in some peroxidase assays as a substrate.[3]

Q2: How do phenolic compounds like BHA and Guaiacol interfere with assays?

A2: Phenolic compounds can interfere through several mechanisms:

-

Redox Activity: Many phenolic compounds are potent antioxidants and can directly interact with assay reagents that involve redox reactions, leading to false-positive or false-negative results.

-

Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester other proteins, a common mechanism for Pan-Assay Interference Compounds (PAINS).

-

Fluorescence Quenching or Enhancement: If the assay has a fluorescence-based readout, colored or fluorescent phenolic compounds can absorb or emit light at wavelengths that overlap with the assay's detection range.

-

Enzyme Inhibition: Some phenolic compounds can directly inhibit reporter enzymes, such as luciferase, or other enzymes in a coupled-assay system.

-

Hormone Receptor Modulation: Compounds like BHA have been shown to have estrogenic and anti-androgenic properties, which can directly interfere in assays studying these pathways.[1]

Q3: My peroxidase assay using guaiacol is giving an unexpected color. What could be the cause?

A3: An unexpected blue color instead of the typical amber in a guaiacol-based peroxidase assay can be due to contamination of the guaiacol reagent with catechol.[3] Even a small amount of catechol can lead to the formation of a different colored product.[3] It is recommended to use high-purity guaiacol and to verify the purity if anomalous results are observed.

Q4: Can phenolic compounds interfere with assays for total phenolic content, like the Folin-Ciocalteu assay?

A4: Yes, the Folin-Ciocalteu assay is not specific to phenolic compounds and can be interfered with by various reducing substances.[4] Known interfering substances include ascorbic acid, tyrosine, reducing sugars, and some organic acids.[4][5][6] This can lead to an overestimation of the total phenolic content.

Troubleshooting Guides

Guide 1: Identifying and Mitigating Non-Specific Assay Interference

This guide provides a systematic approach to determine if your phenolic compound of interest is causing non-specific interference in your assay.

Symptoms:

-

High hit rate in a high-throughput screen (HTS).

-

Activity is not reproducible in an orthogonal assay.

-

The dose-response curve has a steep or unusual shape.

-

Inhibition is time-dependent and increases with pre-incubation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying non-specific assay interference.

Experimental Protocols:

-

Control Experiments:

-

Prepare your standard assay mixture.

-

In a parallel set of wells, omit the biological target (e.g., enzyme, receptor).

-

In another set, use a heat-denatured target.

-

Add your phenolic compound to all wells and measure the signal. A signal in the absence of a functional target suggests direct interference.

-

-

Detergent-Based Mitigation:

-

Prepare your assay buffer with and without 0.01% (v/v) Triton X-100.

-

Run your assay with the phenolic compound in both buffers.

-

A significant reduction in activity in the presence of the detergent suggests that compound aggregation was the cause of interference.

-

Guide 2: Addressing Interference in Phenolic Content Assays (Folin-Ciocalteu Method)

Symptom:

-

Suspected overestimation of total phenolic content due to the presence of other reducing agents.

Mitigation Strategy:

-

Sample Pre-treatment: For samples containing high levels of ascorbic acid, pre-treatment with ascorbate oxidase can help to eliminate this interference.

-

Alternative Assays: Consider using more specific methods for phenolic quantification, such as High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) or mass spectrometry (MS) detection.[7][8]

Quantitative Data on Interfering Substances in the Folin-Ciocalteu Assay:

| Interfering Substance | Typical Concentration Range of Interference | Reference |

| Ascorbic Acid | Can be a major interferent, especially in fruit juices. | [4][5][6][9] |

| Tyrosine | Can react with the Folin-Ciocalteu reagent. | [4][5][6] |

| Formic Acid | Can interfere with the assay. | [4][5][6] |

| Acetic Acid | Can interfere with the assay. | [4][5][6] |

| Reducing Sugars | Can contribute to the signal, though often to a lesser extent. | [4][9] |

Signaling Pathway and Experimental Workflow Diagrams

Potential Mechanism of BHA Interference in Hormone Signaling Assays

References

- 1. Endocrine disrupting effects of butylated hydroxyanisole (BHA - E320) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guaiacol - Wikipedia [en.wikipedia.org]

- 3. An unexpected side reaction in the guaiacol assay for peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zen-bio.com [zen-bio.com]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Direct and interference-free determination of thirteen phenolic compounds in red wines using a chemometrics-assisted HPLC-DAD strategy for authentication of vintage year - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Technical Support Center: Synthesis of Phenol, 5-butyl-2-methoxy-

Welcome to the technical support center for the synthesis of Phenol, 5-butyl-2-methoxy-, also known as 5-butylguaiacol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Phenol, 5-butyl-2-methoxy-?

A1: The most prevalent method for synthesizing Phenol, 5-butyl-2-methoxy- is through the Friedel-Crafts alkylation of guaiacol (2-methoxyphenol) with a suitable butylating agent. This electrophilic aromatic substitution reaction introduces a butyl group onto the aromatic ring of guaiacol.

Q2: Which butylating agents can be used for this synthesis?

A2: Common butylating agents include 1-bromobutane, 1-chlorobutane, and 1-butanol. The choice of agent can influence the reaction conditions and the choice of catalyst.

Q3: What catalysts are typically employed in the Friedel-Crafts alkylation of guaiacol?

A3: Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are frequently used as catalysts. Brønsted acids like sulfuric acid (H₂SO₄) can also be employed, particularly when using an alcohol as the alkylating agent.

Q4: What are the main challenges in the synthesis of 5-butylguaiacol?

A4: The primary challenges include controlling the regioselectivity of the alkylation to favor substitution at the 5-position (para to the hydroxyl group), preventing polyalkylation (the addition of more than one butyl group), and managing potential carbocation rearrangements of the butyl group, which can lead to isomeric impurities.

Q5: How can I minimize the formation of side products?

A5: To minimize side products, it is crucial to control the reaction conditions carefully. This includes optimizing the molar ratio of reactants and catalyst, maintaining the appropriate reaction temperature, and choosing a suitable solvent. Using a less reactive alkylating agent or a milder catalyst can also improve selectivity.

Q6: What is the expected regioselectivity of the butylation of guaiacol?

A6: The hydroxyl group of guaiacol is an ortho-, para-directing group. Due to steric hindrance from the methoxy group at the 2-position, the major product of alkylation is typically the para-substituted isomer, which is 5-butyl-2-methoxyphenol. However, some ortho-alkylation (at the 3- or 5-position relative to the methoxy group) can occur.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient reaction temperature or time.3. Poor quality of starting materials.4. Complexation of the Lewis acid with the phenolic oxygen, deactivating the catalyst. | 1. Use freshly opened or properly stored anhydrous catalyst.2. Monitor the reaction progress by TLC or GC and adjust the temperature and time accordingly.3. Ensure the purity of guaiacol and the butylating agent.4. Consider using a less reactive catalyst or protecting the hydroxyl group prior to alkylation. |

| Formation of Multiple Products (Isomers) | 1. Carbocation rearrangement of the n-butyl group to a sec-butyl group.2. Lack of regioselectivity, leading to ortho- and para-isomers. | 1. Use a milder Lewis acid or a different alkylating agent that is less prone to rearrangement (e.g., butanoyl chloride followed by reduction).2. Optimize the reaction temperature; lower temperatures often favor para-substitution. |

| Presence of Polyalkylated Byproducts | 1. Excess of the alkylating agent.2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the alkylating agent relative to guaiacol.2. Carefully control the reaction temperature and monitor the reaction progress to avoid over-alkylation. |

| Dark Reaction Mixture or Tar Formation | 1. Reaction temperature is too high.2. Use of a very active catalyst. | 1. Lower the reaction temperature and ensure even heating.2. Use a milder catalyst or decrease the catalyst loading. |

| Difficulty in Product Purification | 1. Close boiling points of the desired product and isomeric byproducts.2. Presence of unreacted starting materials. | 1. Employ fractional distillation under reduced pressure for efficient separation.2. Use column chromatography on silica gel to isolate the pure product. |

Experimental Protocols

Method 1: Friedel-Crafts Alkylation using 1-Bromobutane and Aluminum Chloride

This protocol outlines a general procedure for the synthesis of Phenol, 5-butyl-2-methoxy- via Friedel-Crafts alkylation.

Materials:

-

Guaiacol (2-methoxyphenol)

-

1-Bromobutane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric Acid (HCl), 1M

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve guaiacol in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add 1-bromobutane dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

| Parameter | Value |

| Guaiacol:1-Bromobutane:AlCl₃ (Molar Ratio) | 1 : 1.1 : 1.2 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 60 - 75% |

Visualizations

Caption: Experimental workflow for the synthesis of Phenol, 5-butyl-2-methoxy-.

Caption: Troubleshooting logic for low or no product yield in the synthesis.

Validation & Comparative

Comparative Guide to Analytical Method Validation for Phenol, 5-butyl-2-methoxy-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of Phenol, 5-butyl-2-methoxy-. The information presented is based on established validation protocols for structurally similar phenolic compounds and adheres to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3] For pharmaceutical analysis, this is a critical step to ensure the quality, safety, and efficacy of drug products. The validation process demonstrates that an analytical procedure is fit for its purpose, which for "Phenol, 5-butyl-2-methoxy-" could include identification, purity determination, and quantification in various sample matrices.

The core parameters for analytical method validation, as stipulated by ICH guidelines, include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][5]

-

Accuracy: The closeness of test results to the true value.[1]

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is further divided into repeatability (intra-assay precision) and intermediate precision.[5]

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Comparative Analysis of Analytical Techniques

For the analysis of phenolic compounds like "Phenol, 5-butyl-2-methoxy-", High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of phenolic compounds due to its high resolution and sensitivity.[6][7][8] A reversed-phase HPLC method with UV detection is a standard approach.

Table 1: Typical HPLC Method Parameters and Validation Data for a Phenolic Compound

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte. | Peak purity index > 0.999 |

| **Linearity (R²) ** | ≥ 0.999 | 0.9995 over a concentration range of 1-100 µg/mL[9][10] |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2%[8] |

| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |

| Robustness | % RSD ≤ 2.0% for variations in flow rate, column temperature, and mobile phase composition. | All variations resulted in % RSD < 1.5% |

Gas Chromatography (GC)

GC is another powerful technique for the analysis of volatile and thermally stable compounds like many phenolics.[11] Derivatization may sometimes be employed to increase volatility and improve peak shape. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Table 2: Typical GC Method Parameters and Validation Data for a Phenolic Compound

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Specificity | No interfering peaks from the matrix at the retention time of the analyte. | Confirmed by GC-MS analysis |

| Linearity (R²) | ≥ 0.995 | 0.998 over a concentration range of 0.5-50 µg/mL |

| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |

| Precision (% RSD) | Repeatability: ≤ 5.0% Intermediate Precision: ≤ 5.0% | Repeatability: 2.5% Intermediate Precision: 3.8% |

| LOD | 1 µg[12] | 0.1 µg/mL |

| LOQ | - | 0.3 µg/mL |